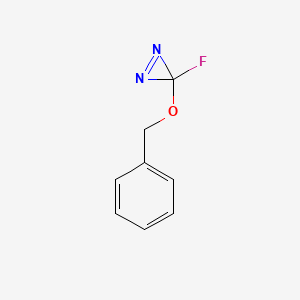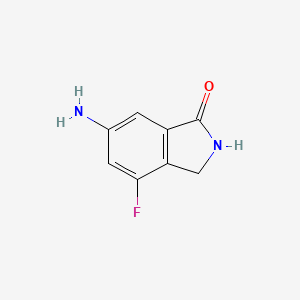![molecular formula C8H10N4 B11918003 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 53645-63-9](/img/structure/B11918003.png)
4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions, which have been shown to yield good results .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with methylmagnesium iodide, ethylmagnesium bromide, and other Grignard reagents to form corresponding substituted derivatives .
Common Reagents and Conditions:
Oxidation: Ferricyanide is commonly used as an oxidizing agent.
Reduction: Hydrogenation over palladium on carbon (Pd/C) is a typical method.
Substitution: Grignard reagents such as methylmagnesium iodide and ethylmagnesium bromide are frequently used.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different biological activities depending on the substituents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The primary mechanism of action of 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its good fit into the CDK2 active site through essential hydrogen bonding interactions .
Comparación Con Compuestos Similares
- 4-Methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Isopropyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Benzyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness: 4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a more potent inhibitor compared to its analogs, which may have different substituents and, consequently, varying degrees of activity and selectivity .
Propiedades
Número CAS |
53645-63-9 |
|---|---|
Fórmula molecular |
C8H10N4 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
4-ethyl-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H10N4/c1-3-7-6-4-11-12(2)8(6)10-5-9-7/h4-5H,3H2,1-2H3 |
Clave InChI |
YNVBJIXKRYKWDY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C=NN(C2=NC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)
![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![4-Amino-7-methyl-3H-imidazo[4,5-c]pyridin-3-ol](/img/structure/B11917954.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)


![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)

![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
